![molecular formula C6H4ClN3 B1583945 3-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-14-9](/img/structure/B1583945.png)

3-chloro-1H-pyrazolo[3,4-c]pyridine

Overview

Description

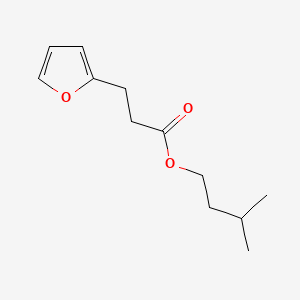

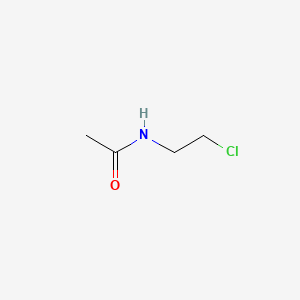

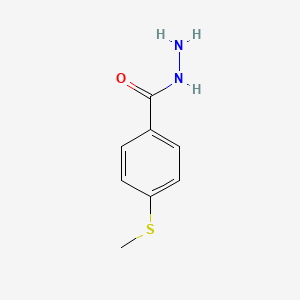

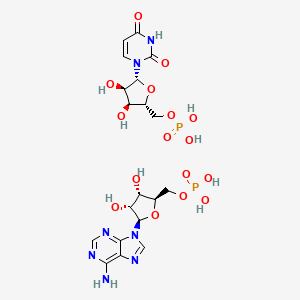

“3-Chloro-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound . It has an empirical formula of C6H4ClN3 and a molecular weight of 153.57 . It is sold in solid form .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to this compound, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring fused with a pyridine ring . The chlorine atom is attached to one of the carbon atoms in the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (153.57) and its empirical formula (C6H4ClN3) . Other specific properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications

Synthesis and Biomedical Applications

3-Chloro-1H-Pyrazolo[3,4-c]pyridine, as a subclass of Pyrazolo[3,4-b]pyridines, has been extensively explored in synthetic chemistry. These compounds show versatility in substituent variation at different positions, enabling diverse synthetic applications. In biomedical research, these heterocyclic compounds have been investigated for various applications due to their significant biological activities (Donaire-Arias et al., 2022).

Methodologies for Large Scale Synthesis

The synthesis of 1H-Pyrazolo[3,4-b] pyridine, using 2-chloronicotinic acid, demonstrates a method that is operationally simple, cost-effective, and environmentally friendly. This approach is suitable for large-scale production, highlighting its industrial applicability (Huang Bin & Zha Zhenglin, 2011).

Biological Evaluation

Research on C-4 substituted pyrazolo[3,4-b]pyridine nucleosides revealed their potential in biological activities. Their synthesis involves nucleophilic displacement and glycosylation processes, leading to compounds evaluated for antiviral and antitumor activities in culture (Sanghvi et al., 1989).

New 1-Hydroxy-1,1-Bisphosphonates

The development of 1H-pyrazolo[3,4-b]pyridine derivatives to create new 1-hydroxybisphosphonates demonstrates the compound's role in synthesizing compounds with potential biological interest. This includes exploring different regioisomers and bisphosphonates derivatives (Teixeira et al., 2013).

Antileishmanial Activity

1H-pyrazolo[3,4-b]pyridine phosphoramidates have been synthesized and evaluated for antileishmanial activity against Leishmania amazonensis. This research illustrates the potential therapeutic application of these compounds in treating parasitic infections (Medeiros et al., 2017).

Electronic and Optical Properties

The study of pyrazolo[3,4-b]pyridine derivatives in the context of electronic and optical properties showcases their potential in material science. The characterization of such compounds can lead to applications in electronics and photonics (Zedan et al., 2020).

Safety and Hazards

Future Directions

Pyrazolo[3,4-c]pyridines, including 3-chloro-1H-pyrazolo[3,4-c]pyridine, are of interest in fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . They can be suitably elaborated to complement a chosen target protein . The future directions in this field involve the development of novel heterocyclic fragments and their elaboration along multiple growth vectors .

Mechanism of Action

Target of Action

Pyrazolopyrimidine, a similar compound, is known to act as a bioisostere of adenine and retains the main interactions of atp at the kinase domain

Mode of Action

It is known that the amidine moiety (n=c–nh2) of similar molecules reacts with dielectrophiles, usually resulting in the formation of bridgehead nitrogen heterocyclic systems . This suggests that 3-chloro-1H-pyrazolo[3,4-c]pyridine may interact with its targets in a similar manner.

Result of Action

Similar compounds have shown cytotoxic activities against certain cancer cell lines

properties

IUPAC Name |

3-chloro-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENFQWPNKBSHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NNC(=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348865 | |

| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76006-14-9 | |

| Record name | 3-Chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76006-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.